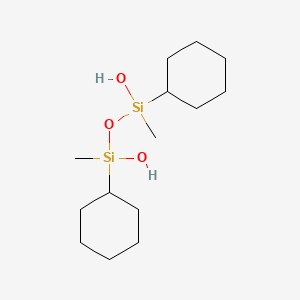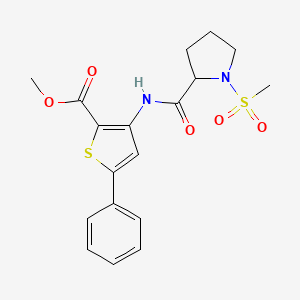
Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various methylthio and methylsulfonyl compounds has been explored in several studies. For instance, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates with antitumor activity was achieved through Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . Another study reported the preparation of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) and its use in ketone synthesis from carboxylic acids and aromatic hydrocarbons . Additionally, the synthesis of sulfone-linked bis heterocycles from methyl-3-aryl-2-(E-arylethenesulfonyl)acrylate was described, leading to compounds with antimicrobial activity . These studies demonstrate the versatility of methylsulfonyl and related groups in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of methylthio and methylsulfonyl groups attached to various heterocyclic systems. For example, the structure of 3-arylsulfonyl-2-methylthiopyrazolo[1,5-a]pyrimidines was studied for their activity as serotonin 5-HT6 receptor antagonists . The crystal structures of polysubstituted pyridines with phenylsulfanyl groups were analyzed, revealing supramolecular aggregation through various intermolecular interactions . These structural analyses are crucial for understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
The reactivity of methylthio and methylsulfonyl groups has been explored in various chemical reactions. Methylsulfenylation of pyrroles and indoles was achieved using 1-(methylthio)morpholine and an acid catalyst or with methylsulfenyl chloride and excess pyridine . The mass spectrometric fragmentation patterns of methylthio- and methylsulfonylpolychlorobiphenyls were studied, showing the influence of the position of the sulfur-containing group on fragmentation . These studies provide insights into the reactivity and potential transformations of these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylthio- and methylsulfonyl-containing compounds are influenced by the presence of these functional groups. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involved reactions with methyl thioglycolate, followed by hydrolysis/decarboxylation . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . These properties are essential for the development of compounds with desired biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Researchers have explored various synthetic routes and chemical reactivities of compounds related to Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate. For instance, Gilow et al. (1991) delved into the sulfenylation of pyrroles and indoles, providing insights into the synthesis of structurally complex molecules that may share reactive similarities with the compound of interest (Gilow et al., 1991). Additionally, Back and Nakajima (2000) discussed a convenient route to various cyclic compounds, highlighting the potential of certain synthetic methods to generate related complex structures (Back & Nakajima, 2000).
Photochemical Induced Radical Alkenylation
Amaoka et al. (2014) achieved direct alkenylation of C(sp3)–H bonds using photo-irradiation, a method that may be applicable for modifications of compounds including Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate, enabling the synthesis of diverse and structurally complex products (Amaoka et al., 2014).
Protective Groups in Synthesis
Petit et al. (2014) discussed using specific protecting groups in the synthesis of imides, azinones, and other related compounds, providing a perspective on how protective strategies can be employed to manipulate and synthesize complex molecules akin to Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate (Petit et al., 2014).
Catalytic Coupling Reactions
Ma et al. (2017) presented a study on amide ligands enabling Cu-catalyzed coupling reactions, illustrating the utility of catalytic processes in the synthesis and functionalization of compounds, potentially including Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate (Ma et al., 2017).
Polymeric Applications
Hsiao and Huang (1997) explored the synthesis and characterization of poly(arylene ether sulfone amide)s, shedding light on the potential polymeric applications of similar compounds, indicating a broader research interest in exploring functional materials derived from complex molecules (Hsiao & Huang, 1997).
Eigenschaften
IUPAC Name |
methyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-25-18(22)16-13(11-15(26-16)12-7-4-3-5-8-12)19-17(21)14-9-6-10-20(14)27(2,23)24/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXJEPHIGVRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

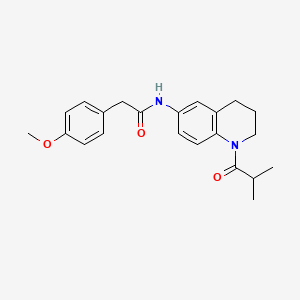
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
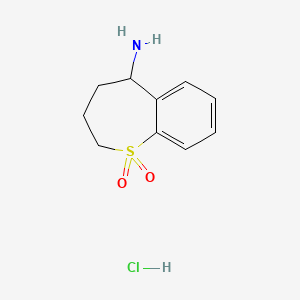
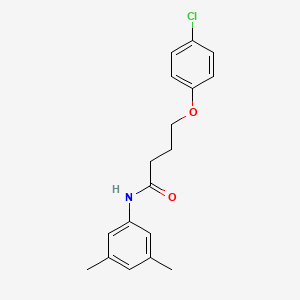
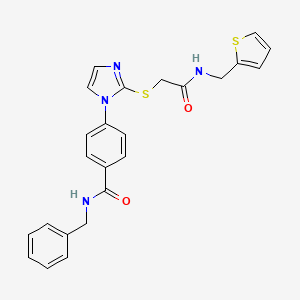
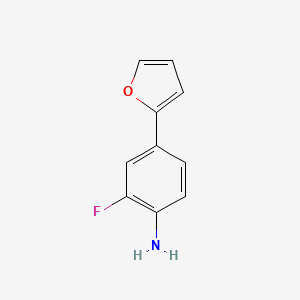
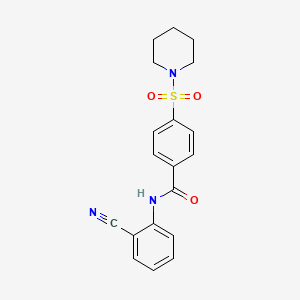
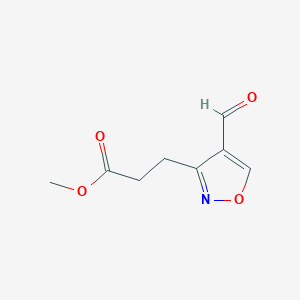
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
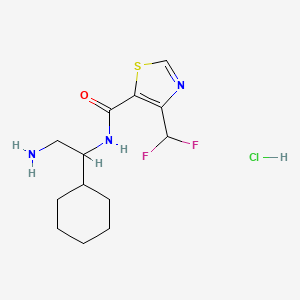
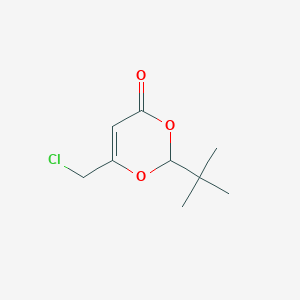
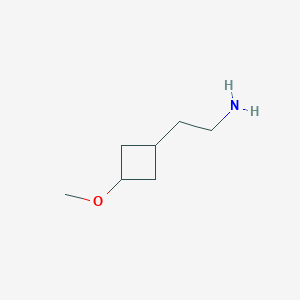
![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)
